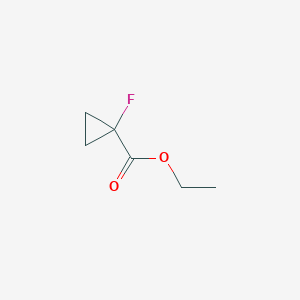

Ethyl 1-fluorocyclopropanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9FO2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

ethyl 1-fluorocyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H9FO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 |

InChI Key |

JAGFRZOELKDQBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1 Fluorocyclopropanecarboxylate and Fluorinated Analogues

Convergent Synthesis Approaches

Convergent strategies assemble the cyclopropane (B1198618) ring from acyclic precursors, often involving a key ring-closing step followed by the introduction of the fluorine atom.

Michael-Initiated Ring Closure (MIRC) and Halogen Exchange Strategies

A prominent convergent pathway involves the formation of a halogenated cyclopropane intermediate via a Michael-Initiated Ring Closure (MIRC) reaction, which is then converted to the target fluoro-compound through a halogen exchange reaction. This two-step sequence provides a reliable route to ethyl α-fluorocyclopropanecarboxylates. researchgate.net

Elaboration from Ethyl 2,2-Dichloroacetate and Electron-Deficient Olefins

The initial step of this sequence involves the reaction of ethyl 2,2-dichloroacetate with various terminal electron-deficient olefins. researchgate.net This reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism under mild basic conditions. The process first generates an enolate from ethyl 2,2-dichloroacetate, which then acts as a nucleophile, adding to the electron-deficient alkene (Michael addition). This is followed by an intramolecular nucleophilic substitution (ring closure) to form the cyclopropane ring, expelling a chloride ion and yielding ethyl 2-substituted-1-chlorocyclopropanecarboxylates. researchgate.net

Table 1: Synthesis of Ethyl α-Chlorocyclopropanecarboxylates via MIRC Reaction

| Entry | Electron-Deficient Olefin | Product (Ethyl α-chlorocyclopropanecarboxylate) | Yield (%) |

| 1 | Chalcone | Ethyl 1-chloro-2-benzoyl-3-phenylcyclopropanecarboxylate | 85% |

| 2 | Benzylideneacetone | Ethyl 1-chloro-2-acetyl-3-phenylcyclopropanecarboxylate | 82% |

| 3 | Ethyl cinnamate | Diethyl 1-chloro-3-phenylcyclopropane-1,2-dicarboxylate | 78% |

This table presents representative data on the synthesis of chlorinated intermediates.

Regioselective Fluorination Protocols via Alkali Bifluorides

The second critical step is the conversion of the synthesized ethyl α-chlorocyclopropanecarboxylates into their corresponding monofluorinated analogues. researchgate.net This is achieved through a halogen exchange reaction utilizing an alkali bifluoride, specifically potassium bifluoride (KHF₂). researchgate.net This method represents the first successful direct fluorination of these chlorinated analogues using an alkali bifluoride. researchgate.net Further investigation revealed that potassium bifluoride serves a dual purpose in the reaction: it acts as both a base and the nucleophilic fluorinating agent. researchgate.net The reaction proceeds smoothly to give the desired ethyl α-fluorocyclopropanecarboxylates in good yields. researchgate.net

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed reactions offer a powerful and direct method for synthesizing fluorinated cyclopropanes. These reactions typically involve the transfer of a carbene fragment from a diazo compound to an alkene, facilitated by a metal catalyst. wikipedia.org

Carbene Transfer Methodologies Utilizing Rhodium(II) and Copper(I) Catalysts

Rhodium(II) and Copper(I) complexes are the most common and effective catalysts for cyclopropanation reactions using diazo compounds. wikipedia.orgnih.gov Dirhodium tetraacetate (Rh₂(OAc)₄) is a widely used catalyst for this transformation. nih.gov The general mechanism involves the reaction of the catalyst with a diazo compound, such as ethyl diazoacetate, to form a metal carbene intermediate with the expulsion of nitrogen gas. wikipedia.orgcaltech.edunih.gov This highly reactive intermediate then undergoes a concerted addition to the double bond of an olefin to furnish the cyclopropane ring. wikipedia.org

Copper(I) iodide (CuI) is also an effective catalyst for these reactions, particularly in the synthesis of fluorinated cyclopropanes under mild conditions. nih.gov For instance, CuI has been successfully used to catalyze the cyclopropanation of various alkenes with fluorinated diazo reagents, producing new fluorinated cyclopropanes in good to very good yields. nih.gov

Asymmetric Variants in the Cyclopropanation of Fluorinated Olefins

The development of enantioselective cyclopropanation reactions is crucial for the synthesis of chiral molecules. Asymmetric variants have been successfully applied to the cyclopropanation of fluorinated olefins, yielding optically active monofluorinated cyclopropanes. researchgate.net

One effective approach utilizes a chiral copper(I) complex. For example, the reaction of α-fluorostyrene with tert-butyl diazoacetate in the presence of a copper complex bearing an enantiopure bis(oxazoline) ligand resulted in the formation of tert-butyl trans- and cis-2-fluoro-2-phenylcyclopropanecarboxylates with high enantiomeric excesses (ee) of 93% and 89%, respectively. researchgate.net

Rhodium(II) catalysts with chiral ligands are also highly effective for asymmetric cyclopropanation. nih.govorganic-chemistry.org A novel strategy employs N-sulfonyl-1,2,3-triazoles as stable precursors to rhodium(II) azavinyl carbenes. These carbenes react with a broad range of olefins with exceptional diastereo- and enantioselectivity. nih.govorganic-chemistry.org For example, using the chiral rhodium catalyst Rh₂(S-NTTL)₄, reactions with various substituted styrenes and even less reactive alkenes like 1-hexene (B165129) produced the corresponding cyclopropanes in high yields and with enantiomeric excesses up to 97%. nih.govorganic-chemistry.org This method avoids the need for slow addition techniques often required with traditional diazo compounds. nih.gov

Table 2: Examples of Asymmetric Cyclopropanation for Fluorinated Cyclopropanes

| Olefin | Diazo Reagent/Carbene Precursor | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (ee) | Reference |

| α-Fluorostyrene | tert-Butyl diazoacetate | Cu(I)-bis(oxazoline) complex | tert-Butyl 2-fluoro-2-phenylcyclopropanecarboxylate | - | up to 93% | researchgate.net |

| Styrene (B11656) | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | Cyclopropanecarbaldehyde derivative | 91% | 97% | nih.gov |

| 1-Hexene | 1-Mesyl-4-phenyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | Cyclopropanecarbaldehyde derivative | 70% | 96% | nih.gov |

This table summarizes key findings in asymmetric synthesis, highlighting catalyst performance and stereoselectivity.

Zinc Carbenoid-Mediated Cyclopropanation

Zinc carbenoids are versatile reagents for the formation of cyclopropane rings. Their application in the synthesis of fluorinated cyclopropanes, including ethyl 1-fluorocyclopropanecarboxylate, is a key area of research.

Ethyl dibromofluoroacetate (EDBFA) serves as a valuable and commercially available source of fluorine for the synthesis of a variety of fluorinated compounds. nih.gov It is a key precursor for generating fluorinated carbenoids for cyclopropanation reactions. One of the notable applications of EDBFA is in the synthesis of monofluorinated cyclopropanes, which have shown potential in the treatment of neurological disorders. nih.gov The reaction of EDBFA with aldehydes in the presence of a chromium salt can produce (Z)-α-fluoroacrylates in high yields, which are precursors to fluorinated cyclopropanes. nih.gov

Furthermore, EDBFA can be chemically transformed into other useful reagents. For instance, treatment with aqueous ammonium (B1175870) hydroxide (B78521) yields dibromofluoroacetamide, which can then be dehydrated to form dibromofluoroacetonitrile. nih.gov This nitrile derivative is a building block for various pharmaceutical and agrochemical compounds. nih.gov Additionally, EDBFA can be converted into its corresponding acyl chloride, which can then be used to acylate chiral oxazolidinones to explore asymmetric cyclopropanation processes. nih.gov

The Simmons-Smith reaction is a well-established method for cyclopropanation that can be adapted for the synthesis of fluorinated cyclopropanes with high diastereoselectivity, particularly when using chiral substrates such as allylic alcohols and amines. researchgate.netnih.govrsc.org The stereochemical outcome of the reaction is often directed by the hydroxyl or amino group of the substrate.

A significant advancement in this area is the highly enantio- and diastereoselective Simmons-Smith monofluorocyclopropanation of allylic alcohols. acs.org This has been achieved through a halogen scrambling strategy involving difluoroiodomethane (B73695) and ethylzinc (B8376479) iodide as carbenoid precursors. acs.org This in-situ generation of the (fluoroiodomethyl)zinc(II) fluoride (B91410) reagent circumvents the need for the less accessible fluorodiiodomethane. acs.org The use of a dioxaborolane chiral ligand can facilitate the reaction, leading to the trans diastereomer with high selectivity. acs.org

The diastereoselectivity of the Simmons-Smith reaction is also evident in the cyclopropanation of chiral allylic amines. For example, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene using either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) results in the syn-cyclopropane as a single diastereoisomer. nih.gov Conversely, when 3-(N-tert-butoxycarbonylamino)cyclohexene is treated with Shi's reagent, the anti-cyclopropane is formed exclusively. nih.gov This highlights the directing effect of the substituent on the nitrogen atom.

Table 1: Diastereoselective Simmons-Smith Fluorocyclopropanation of Chiral Allylic Alcohols This table summarizes the results of the diastereoselective fluorocyclopropanation of various chiral allylic alcohols, showcasing the reagent used, and the resulting diastereomeric ratio and yield.

| Allylic Alcohol Substrate | Reagent System | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|

| Cinnamyl alcohol | EtZnI, ICHF₂ | >95:5 | 85 |

| (E)-4-Phenylbut-3-en-2-ol | EtZnI, ICHF₂ | >95:5 | 78 |

| (E)-1-Phenylprop-2-en-1-ol | EtZnI, ICHF₂ | >95:5 | 82 |

Cascade and Stereocontrolled Synthesis Strategies

Cascade reactions provide an efficient route to complex molecules from simple starting materials in a single operation. For the synthesis of fluorinated cyclopropanes, cascade strategies often involve annulation reactions or the in-situ generation of reactive intermediates like cyclopropenes.

Annulation reactions are powerful tools for the construction of cyclic systems. While [3+2] annulation reactions are commonly used to form five-membered rings, variations of these and other annulation strategies can be employed to construct fluorinated cyclopropane frameworks. acs.orgrsc.org For instance, a [2+1] annulation reaction of di/trifluorodiazoethane with (alkylidene)malononitriles provides a direct route to densely functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles. wpmucdn.com

The use of donor-acceptor cyclopropanes in annulation reactions is a well-established strategy. nih.gov In a photoredox-mediated [3+2] annulation, gem-difluorocyclopropenes have been shown to react with cyclopropylanilines to produce fluorinated bicyclo[3.1.0]hexanes, demonstrating the utility of annulation in constructing complex fluorinated cyclopropane-containing scaffolds. researchgate.net Lewis acid-catalyzed [3+2] annulations of donor-acceptor cyclopropanes with ynamides have also been reported to yield cyclopentene (B43876) derivatives, which can be further transformed into 2,3-substituted cyclopentanones with high diastereoselectivity. acs.org

Table 2: [3+2] Annulation of gem-Difluorocyclopropenes with Cyclopropylanilines This table presents the outcomes of the photoredox-mediated [3+2] annulation for the synthesis of fluorinated bicyclo[3.1.0]hexanes, detailing the substituents and the corresponding yields and diastereomeric ratios.

| Cyclopropene (B1174273) Substituent (R¹) | Cyclopropylaniline Substituent (R²) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Phenyl | 4-Methoxyphenyl | 75 | 5:1 |

| 4-Chlorophenyl | 4-Methoxyphenyl | 72 | 6:1 |

| 4-Methylphenyl | 4-Fluorophenyl | 80 | 5:1 |

The in-situ generation of reactive intermediates is a cornerstone of efficient organic synthesis. Cyclopropenes, being highly strained and reactive molecules, are valuable intermediates in the synthesis of various cyclopropane derivatives.

While the direct generation of cyclopropenes from chlorinated cyclopropanecarboxylates for the synthesis of this compound is not extensively documented, the principle of using halogenated precursors for in-situ generation of reactive intermediates is well-established. A facile synthesis of cyclopropenes and fluorinated cyclopropanes has been developed from readily available alkyl triflones. nih.gov This reaction is believed to proceed through a tandem Michael addition of triflones followed by intramolecular nucleophilic cyclization and elimination of fluoride. nih.gov This demonstrates a viable pathway for generating cyclopropene-like reactivity from precursors that can undergo elimination. The concept of generating reactive intermediates in situ is also seen in the ring-opening of nitrocyclopropanes to form highly reactive allenes, which can then undergo further transformations. These examples suggest that the in-situ generation of cyclopropenes from suitable precursors, potentially including chlorinated cyclopropanecarboxylates under specific conditions, is a plausible and powerful strategy for the synthesis of complex fluorinated cyclopropanes.

Cyclopropene Intermediate-Driven Syntheses

Nucleophilic Addition and Subsequent Cascade Transformations Involving Strained Intermediates

The synthesis of functionalized cyclopropanes, including fluorinated variants, can be achieved through cascade reactions that proceed via highly strained intermediates such as cyclopropenes. A notable strategy involves the use of ethyl 2-aroyl-1-chlorocyclopropanecarboxylates as precursors. nih.gov Under basic conditions, these precursors readily undergo a 1,2-elimination of hydrogen chloride to form a reactive cyclopropene intermediate. nih.govresearchgate.net

This strained cyclopropene is highly susceptible to nucleophilic attack. Its reaction with salicylaldimines initiates a cascade sequence. nih.gov The process begins with a regioselective oxa-addition of the nucleophile to the strained C=C bond of the cyclopropene. This is followed by a subsequent diastereoselective addition to the C=N bond of the imine, effectively constructing both a C-O and a C-C bond in a single, highly stereoselective operation. nih.gov This methodology provides a pathway to conformationally constrained cis-tetrahydrocyclopropa[b]chromene derivatives. nih.gov

A similar principle is applied in a two-step sequence to obtain ethyl α-fluorocyclopropanecarboxylates. researchgate.net The synthesis starts with the formation of ethyl α-chlorocyclopropanecarboxylates through a Michael-initiated ring closure (MIRC) reaction. researchgate.net These chlorinated analogues can then be converted to the desired monofluorinated products via a halogen exchange reaction. researchgate.net Investigations have shown that the generation of a cyclopropene intermediate from the chlorinated precursor can be achieved even with a relatively weak base, demonstrating the high reactivity of these systems. researchgate.net

Advanced Biocatalytic and Enantioselective Approaches

The demand for enantiomerically pure fluorinated cyclopropanes in medicinal chemistry has spurred the development of advanced stereoselective synthetic methods. nih.gov These approaches leverage biocatalysis and chiral auxiliaries to achieve high levels of enantio- and diastereocontrol.

Biocatalysis has emerged as a powerful tool for asymmetric cyclopropanation reactions. wpmucdn.com Engineered heme-containing proteins, particularly myoglobin (B1173299) (Mb), have been successfully employed to catalyze these transformations with high activity and stereoselectivity. wpmucdn.comnih.gov Researchers have developed engineered myoglobin-based catalysts that can facilitate the cyclopropanation of a wide range of gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereomeric ratios (up to 99:1 d.r.) and enantiomeric excesses (up to 99% e.e.). nih.gov This biocatalytic system provides access to transformations not readily achievable through traditional chemocatalytic methods. nih.gov

The strategy is effective for producing both mono-fluorinated and gem-difluorinated cyclopropanes. wpmucdn.com The utility of this approach has been demonstrated through the gram-scale synthesis of key gem-difluorinated cyclopropane intermediates, which are valuable for preparing fluorinated bioactive molecules. nih.gov The success of these myoglobin variants stems from strategic mutations, such as at the H64 and V68 positions, which create a pocket suitable for binding substrates and controlling the stereochemical outcome of the carbene transfer reaction. nih.govrochester.edu For instance, the Mb(H64V,V68A) mutant has proven to be a highly effective catalyst for the cyclopropanation of α-difluoromethyl styrene with ethyl diazoacetate, yielding the product with high efficiency and stereoselectivity. rochester.edu

| Catalyst | Substrate | Carbene Source | Yield | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Wild-type Mb | α-difluoromethyl styrene | Ethyl diazoacetate (EDA) | 37% | 79% de | 5% ee |

| Mb(H64V,V68A) | α-difluoromethyl styrene | Ethyl diazoacetate (EDA) | >99% | >99% de | >99% ee |

| Mb(H64G,V68A) | α-difluoromethyl styrene | Ethyl diazoacetate (EDA) | 95% | 98% de | 99% ee |

| Engineered Mb | gem-difluoro alkenes | Diazoacetonitrile | Not specified | up to 99:1 dr | up to 99% ee |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org Classic examples include Evans' oxazolidinones and camphorsultam, which are derived from inexpensive chiral sources and can direct reactions with high diastereoselectivity. researchgate.net These auxiliaries are widely used in asymmetric alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netspringerprofessional.de

In the context of fluorocyclopropane (B157604) synthesis, a chiral auxiliary can be attached to the substrate to guide the facial selectivity of a cyclopropanation or a key precursor-forming reaction. nih.gov For example, the camphorsultam auxiliary has been shown to be highly effective in controlling the stereochemistry of Michael additions and Claisen rearrangements. wikipedia.org

More recently, the concept of a catalytically formed chiral auxiliary has been extended to asymmetric cyclopropanation. nih.gov In this approach, an achiral starting material, such as a propargylic amine, is reacted to form a chiral oxazolidine (B1195125) auxiliary in a catalytic, enantioselective step. nih.gov This newly formed, tethered auxiliary then directs the stereochemistry of a subsequent cyclopropanation reaction, allowing for the creation of enantioenriched products without needing a different chiral catalyst for the second step. nih.gov Alongside auxiliaries, the development of chiral Lewis acid catalysts, such as those based on copper(I) complexes, has enabled the highly enantio- and diastereoselective cyclopropanation of substrates like α,β-unsaturated amides with sulfur ylides. elsevierpure.com

Achieving diastereoselective control is crucial when synthesizing complex molecules with multiple stereocenters, such as advanced fluorocyclopropane analogues. nih.gov Diastereoselectivity can be controlled at various stages of a synthetic sequence.

In biocatalytic methods, the engineered protein catalyst dictates both enantioselectivity and diastereoselectivity. nih.govnih.gov By selecting the appropriate enzyme mutant, chemists can favor the formation of a specific diastereomer. nih.govrochester.edu For instance, in the myoglobin-catalyzed cyclopropanation of α-difluoromethyl styrene with ethyl diazoacetate, the choice between the Mb(H64V,V68A) and Mb(H64G,V68A) catalysts allows for tuning of the diastereomeric outcome. rochester.edu

In traditional chemical synthesis, cascade reactions involving strained intermediates offer a route to high diastereoselectivity. The formal nucleophilic substitution and Mannich reaction of ethyl 2-aroyl-1-chlorocyclopropanecarboxylates proceeds with high diastereoselective control to give cis-configured products. nih.gov The diastereoselectivity in cyclopropanations can also be controlled by the reagents used. The coupling of carbon pronucleophiles with unactivated alkenes via electrochemically generated dielectrophiles has been shown to produce nitrile-substituted cyclopropanes with high diastereoselectivity. nih.gov Similarly, the reaction of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides can be highly diastereoselective. rsc.org The stereochemical outcome of these multistep sequences is often dictated by the precise geometry of the transition states, which can be influenced by the choice of catalyst, auxiliary, and reaction conditions. elsevierpure.comrsc.org

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the reactivity and mechanistic investigations of the chemical compound This compound to generate the detailed article as requested in the provided outline.

The existing research focuses broadly on the reactivity of "donor-acceptor cyclopropanes," which typically feature aryl or vinyl donor groups and geminal dicarboxylate or keto-acceptor groups. While this compound possesses a potential donor (fluorine) and an acceptor (ethyl carboxylate) on the same carbon, its specific reaction pathways, including detailed electrophilic and nucleophilic ring-opening mechanisms, regioselectivity, and stereochemical outcomes, are not described in the retrieved scientific literature.

Constructing the article according to the specified outline would require significant extrapolation from related but structurally different compounds. This would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the subject compound. Therefore, it is not possible to provide a scientifically rigorous article that focuses solely on the chemical behavior of this compound as outlined.

Reactivity and Mechanistic Investigations of Ethyl 1 Fluorocyclopropanecarboxylate

Ring-Opening Reaction Pathways

Enzymatic Ring Opening and Biotransformation Pathways of Cyclopropanecarboxylates

The biotransformation of cyclopropane-containing molecules is of significant interest, particularly for agrochemicals and pharmaceuticals. The metabolism of cyclopropanecarboxylic acid has been studied in various microorganisms. For instance, fungi such as Fusarium have been shown to metabolize cyclopropanecarboxylic acid. nih.gov Certain bacterial strains, like Alcaligenes, can also degrade cyclopropane (B1198618) rings, often through pathways involving initial oxidation. nih.gov

The primary metabolic step for an ester like ethyl 1-fluorocyclopropanecarboxylate would likely be enzymatic hydrolysis of the ethyl ester to yield 1-fluorocyclopropanecarboxylic acid and ethanol. This reaction is catalyzed by hydrolase enzymes such as esterases and lipases, which are ubiquitous in biological systems. nih.gov Following ester hydrolysis, the resulting fluorinated carboxylic acid would be subject to further metabolism. While many carboxylic acids can be inhibitory to microbial growth, specialized metabolic pathways exist for their degradation. frontiersin.org

Enzymatic ring cleavage of the cyclopropane core itself is also a known metabolic process. The degradation of pyrethroid insecticides, which feature a cyclopropane ring, by bacteria like Bacillus subtilis involves ester hydrolysis followed by oxidative pathways that can lead to ring cleavage, mediated by enzymes such as cytochrome P450s and dioxygenases. acs.org The metabolism of cyclopropanecarboxylic acid in some systems has been shown to involve conjugation with carnitine, facilitating its transport and subsequent breakdown. dntb.gov.ua

Functional Group Interconversions and Derivatizations

Ester Functionality Transformations (e.g., Hydrolysis to Carboxylic Acids)

The ethyl ester group is a key site for functionalization. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid, 1-fluorocyclopropanecarboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govnih.gov

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt. The ester is heated with a strong base such as sodium hydroxide (B78521) (NaOH), and the resulting carboxylate can be protonated in a subsequent acidic workup to afford the free carboxylic acid. nih.govnih.gov

A noteworthy finding is that esters of cyclopropanecarboxylic acid exhibit significantly enhanced stability toward both acidic and basic hydrolysis compared to their non-cyclic analogs like valacyclovir. nih.gov This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov The fluorine atom at the C1 position would further influence the electronic properties of the carbonyl group, affecting hydrolysis rates.

| Reaction Type | Reagents & Conditions | Product | Key Characteristics | Citation(s) |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 1-Fluorocyclopropanecarboxylic Acid + Ethanol | Reversible; requires excess water to drive to completion. | nih.gov, nih.gov |

| Base-Catalyzed Hydrolysis | NaOH or KOH, Heat, then H₃O⁺ | 1-Fluorocyclopropanecarboxylic Acid + Ethanol | Irreversible; forms carboxylate salt intermediate. | nih.gov, nih.gov |

Halogen-Based Reactivity and Substitution Patterns

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom in this compound generally unreactive toward standard nucleophilic substitution. baranlab.org Simple SₙAr-type reactions that are common for activated fluoroarenes are not feasible for this aliphatic system. nih.govnih.gov

Activation of the C-F bond typically requires harsh conditions or specialized reagents and often leads to ring-opening rather than simple substitution.

Lewis Acid Catalysis: Strong Lewis acids like dimethylaluminum chloride (Me₂AlCl) can activate the C-F bond in (trifluoromethyl)cyclopropanes, leading to fluoride (B91410) elimination and subsequent ring-opening to form 4,4-difluorohomoallylated products when reacted with nucleophiles like arenes or silyl (B83357) enol ethers. nih.govresearchgate.netnii.ac.jp

Transition Metal Catalysis: Nickel(I) complexes have been shown to catalyze the hydrodefluorination of gem-difluorocyclopropanes, which also proceeds via a radical mechanism involving ring-opening. rsc.org

Thermal Halogenation: Highly fluorinated cyclopropanes react with halogens (Cl₂, Br₂, I₂) at high temperatures (150–240 °C) to give ring-opened 1,3-dihalopropanes. nih.gov

These studies indicate that the fluorine atom's primary role is electronic, influencing the reactivity of the ring and adjacent functional groups, rather than acting as a leaving group under typical synthetic conditions.

Stereochemical Influence on Reactivity

While this compound itself is an achiral molecule, the introduction of an additional substituent on the cyclopropane ring would create at least one stereocenter. The stereochemical arrangement of substituents, particularly the fluorine atom, has a profound influence on the molecule's reactivity.

A key example is the trans-fluorine effect , which was observed during the selective hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate. nih.gov The ester group positioned trans to the fluorine atom hydrolyzes preferentially. DFT calculations confirmed that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group trans to the fluorine, making it more susceptible to nucleophilic attack by hydroxide. nih.gov This demonstrates that the fluorine atom can direct reactivity to a specific site based on its stereochemical position.

Furthermore, the synthesis of chiral fluorocyclopropane (B157604) derivatives often relies on stereoselective methods where the facial selectivity of the reaction is controlled.

Enantioselective cyclopropanation of fluoro-substituted allylic alcohols using chiral ligands can produce fluorocyclopropanes with high enantiomeric excess. researchgate.netscholaris.ca

Biocatalytic methods , using engineered enzymes, have been developed for the asymmetric synthesis of fluorinated cyclopropanes, highlighting the ability of enzymes to control the stereochemical outcome. nih.govresearchgate.net

The enzymatic hydrolysis of racemic cyclopropane derivatives, such as amido esters, can proceed with high enantioselectivity, allowing for the kinetic resolution of enantiomers. rsc.orgcapes.gov.br

These findings underscore that if this compound were part of a more complex, chiral molecule, the stereochemistry at the fluorine-bearing carbon would be a critical determinant of its chemical and biological reactivity.

Diastereoselectivity in Intermolecular and Intramolecular Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The presence of a stereocenter at the C1 position, bearing both a fluorine and an ethyl carboxylate group, means that its reactions with other molecules (intermolecular) or transformations within the same molecule (intramolecular) can lead to the formation of diastereomers. The control of this diastereoselectivity is a key challenge and an area of active research.

While specific studies detailing the diastereoselectivity of this compound in a wide range of reactions are not extensively documented, general principles from related systems, such as other substituted cyclopropanes, provide significant insights. The diastereoselectivity is largely governed by the approach of the reagent in intermolecular reactions or the conformational preferences leading to cyclization in intramolecular processes.

In intermolecular reactions, such as nucleophilic additions or cycloadditions, the facial selectivity is influenced by the steric hindrance imposed by the substituents on the cyclopropane ring. The ethyl carboxylate group is sterically more demanding than the fluorine atom. Consequently, an incoming reagent is expected to approach from the face opposite to the bulkier ester group, leading to a predictable diastereomeric preference.

For intramolecular reactions, such as ring-closing metathesis or radical cyclizations involving a side chain attached to the cyclopropane ring, the diastereoselectivity is dictated by the transition state geometry that minimizes steric interactions and torsional strain. The fluorine atom, despite its small size, can exert significant electronic effects that influence the preferred conformation of the reactive intermediate.

A common method for the synthesis of substituted cyclopropanes is the Michael-initiated ring closure (MIRC) reaction. rsc.org The stereoselectivity in these reactions can be controlled by employing chiral substrates or catalysts. rsc.org In the context of this compound, if a chiral auxiliary is used, it can direct the formation of one diastereomer over the other with high selectivity.

Table 1: Factors Influencing Diastereoselectivity in Reactions of Substituted Cyclopropanes

| Factor | Influence on Diastereoselectivity |

| Steric Hindrance | Reagents tend to attack from the less hindered face of the cyclopropane ring, often leading to the formation of the trans isomer as the major product. |

| Chiral Auxiliaries | The use of a chiral group attached to the substrate can effectively shield one face of the molecule, directing the reaction to occur on the opposite face. |

| Catalyst Control | Chiral catalysts, both metal-based and organocatalysts, can create a chiral environment around the substrate, leading to high levels of diastereoselectivity and enantioselectivity. rsc.org |

| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of transition states and, consequently, the diastereomeric ratio of the products. |

| Temperature | Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, often leading to higher selectivity. |

Electronic and Steric Effects of Fluorine on Reaction Pathways and Selectivity

The fluorine atom at the C1 position of this compound exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects. These effects can alter reaction rates, control regioselectivity, and stabilize or destabilize reactive intermediates.

Electronic Effects:

The most significant electronic effect of fluorine is its high electronegativity, which leads to a strong electron-withdrawing inductive effect (-I effect). acs.org This effect polarizes the C-F bond, imparting a partial positive charge on the C1 carbon of the cyclopropane ring. This polarization has several consequences:

Activation of the Cyclopropane Ring: The electron-withdrawing nature of both the fluorine and the ethyl carboxylate group makes the cyclopropane ring electron-deficient and susceptible to nucleophilic attack, often leading to ring-opening reactions. acs.org

Influence on Acidity: The inductive effect of fluorine can increase the acidity of adjacent C-H bonds, facilitating deprotonation and the formation of carbanionic intermediates.

Stabilization of Cationic Intermediates: While inductively withdrawing, fluorine can also act as a π-donor through its lone pairs, which can stabilize an adjacent carbocation. This resonance effect (+R effect) can be significant in reactions proceeding through cationic intermediates, such as in certain ring-opening pathways. rsc.org

Steric Effects:

Fluorine is the smallest of the halogens, with a van der Waals radius similar to that of a hydrogen atom. Therefore, its steric hindrance is generally considered to be minimal. However, in the constrained environment of a cyclopropane ring, even this small steric presence can influence the stereochemical course of a reaction. The primary steric bulk on the C1 carbon comes from the ethyl carboxylate group. As mentioned earlier, this disparity in size between the fluorine and the ester group is a key factor in directing the facial selectivity of intermolecular reactions.

Table 2: Summary of Fluorine's Effects on Reactivity

| Effect | Description | Impact on Reaction Pathways and Selectivity |

| Inductive Effect (-I) | Strong electron-withdrawal due to high electronegativity. | Polarizes the C-F bond, activates the cyclopropane ring for nucleophilic attack, and increases the acidity of adjacent protons. acs.org |

| Resonance Effect (+R) | Donation of lone pair electrons to an adjacent empty p-orbital. | Can stabilize adjacent carbocations, influencing the regioselectivity of ring-opening reactions that proceed through cationic intermediates. rsc.org |

| Steric Effect | Small van der Waals radius, leading to minimal steric hindrance compared to other functional groups. | The small size of fluorine allows for reagent approach from the fluorine-substituted face, with the bulkier ester group often directing stereoselectivity. |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For molecules like Ethyl 1-fluorocyclopropanecarboxylate, which can exist as stereoisomers, NMR is particularly powerful in differentiating between them.

In ¹H NMR, the protons on the cyclopropane (B1198618) ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of the fluorine atom would introduce further complexity through ¹H-¹⁹F couplings, with the magnitude of the coupling constant being dependent on the spatial relationship between the coupled nuclei. For instance, in cis and trans isomers of 2-fluoroalkyl-cyclopropanecarboxylic acids, the coupling constants between the fluorine atom and the cyclopropyl (B3062369) protons are distinct, allowing for unambiguous stereochemical assignment. acs.org The protons of the ethyl group would appear as a quartet and a triplet, characteristic of an ethyl ester.

In ¹³C NMR spectroscopy, the carbon atoms of the cyclopropane ring are typically observed in the upfield region of the spectrum. The carbon atom bonded to the fluorine atom (C-F) would show a large one-bond ¹³C-¹⁹F coupling constant and a significant downfield shift due to the electronegativity of fluorine. The carbonyl carbon of the ester group would appear at a much lower field. The differentiation between cis and trans isomers is also evident in ¹³C NMR, as the different spatial arrangement of the substituents leads to distinct chemical shifts for the ring carbons. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for Related Cyclopropane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Ethyl cyclopropanecarboxylate (B1236923) | ¹H | 0.8-1.0 (m, 4H), 1.25 (t, 3H), 1.5-1.7 (m, 1H), 4.1 (q, 2H) | J=7.1 |

| ¹³C | 8.3, 14.3, 15.9, 60.3, 174.5 | ||

| Ethyl 2-fluorocyclopropanecarboxylate (predicted) | ¹H | Complex multiplets for cyclopropyl protons with H-F coupling, triplet and quartet for ethyl group. | |

| ¹³C | Signals for CH₂ and CH₃ of the ethyl group, cyclopropyl carbons (one with large C-F coupling), and a downfield carbonyl carbon. |

Note: Data for Ethyl cyclopropanecarboxylate is for comparison. Data for Ethyl 2-fluorocyclopropanecarboxylate is predicted based on general principles and data from related compounds.

X-ray Crystallographic Analysis of this compound Derivatives for Conformational Insight

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself has not been reported, the analysis of crystalline derivatives of fluorinated cyclopropanes offers valuable insights into the conformational preferences imposed by the fluorine substituent.

A study on fluoroalkyl-substituted cyclopropane derivatives included the X-ray crystallographic analysis of several compounds, revealing key structural features. acs.orgnih.gov For instance, the crystal structures of cis- and trans-2-(trifluoromethyl)cyclopropanecarboxylic acid show distinct intramolecular hydrogen bonding patterns and molecular packing in the crystal lattice. These structures confirm the stereochemical assignments made by NMR and provide precise measurements of the cyclopropane ring geometry, which is slightly distorted by the substituents.

Table 2: Selected Crystallographic Data for a Related Fluorinated Cyclopropane Derivative

| Parameter | Value |

| Compound | cis-2-(Fluoromethyl)cyclopropanecarboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Lengths (Å) | C-F: 1.38, C=O: 1.21, C-O: 1.31 |

| **Key Bond Angles (°) ** | O-C=O: 123.5, C-C-C (ring): ~60 |

Note: This data is for a representative related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques are essential for determining the molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₆H₉FO₂).

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The molecular ion peak ([M]⁺) may be observed, though it might be weak. The fragmentation of esters often proceeds through several key pathways. libretexts.org One common fragmentation is the loss of the ethoxy group (-OCH₂CH₃) to give an acylium ion. Another is the loss of an ethyl radical (-CH₂CH₃) followed by the loss of carbon monoxide.

The presence of the fluorine atom and the cyclopropane ring would lead to specific fragmentation pathways. The loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF) from fragment ions is a possibility. whitman.edu The cyclopropane ring itself can undergo ring-opening reactions upon ionization, leading to a variety of fragment ions. The McLafferty rearrangement, common in esters with a γ-hydrogen, is also a potential fragmentation pathway. wikipedia.org The analysis of the relative abundances of these fragment ions provides a fingerprint that can be used for identification and structural confirmation.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 132 | [C₆H₉FO₂]⁺ | Molecular Ion |

| 103 | [C₅H₆FO]⁺ | Loss of -CH₂CH₃ |

| 87 | [C₄H₄FO]⁺ | Loss of -OCH₂CH₃ |

| 75 | [C₅H₆F]⁺ | Loss of -COOCH₂CH₃ |

| 59 | [C₃H₄F]⁺ | Cleavage of the cyclopropane ring |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry of esters and fluorinated compounds.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are indispensable for elucidating the detailed pathways of chemical reactions involving ethyl 1-fluorocyclopropanecarboxylate. Such studies would focus on mapping the potential energy surface for reactions such as nucleophilic substitution, ring-opening, or hydrolysis. A primary goal of these investigations is to locate and characterize the transition states, which are the highest energy points along the reaction coordinate and are critical for determining reaction rates.

For instance, in a hypothetical nucleophilic attack on the carbonyl carbon, QM methods could model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the departure of the ethoxy leaving group. The calculated energy barrier for this process would provide a quantitative measure of the reaction's feasibility. Similarly, the mechanism of the cyclopropane (B1198618) ring-opening, a characteristic reaction of such strained systems, can be investigated. acs.orgresearchgate.netresearchgate.net Theoretical studies on related donor-acceptor cyclopropanes have shown that Lewis acid catalysis can significantly lower the energy barrier for ring-opening. researchgate.net For this compound, QM calculations could explore both thermal and catalyzed ring-opening pathways, identifying the key intermediates and transition states.

A plausible area of investigation would be the comparison of different reaction mechanisms, such as SN2 versus addition-elimination at the carbonyl center. By calculating the activation energies for each pathway, a prediction can be made about the predominant reaction route under specific conditions.

Illustrative Data for a Hypothetical Reaction Pathway:

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | [Nucleophile---C(O)---OEt]‡ | +15.2 |

| Tetrahedral Intermediate | C(O)(Nuc)(OEt) | -5.8 |

| Transition State 2 | [C(O)(Nuc)---OEt]‡ | +12.5 |

| Products | Acyl-substituted product + Ethoxide | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from quantum mechanical calculations of a reaction mechanism.

Density Functional Theory (DFT) Studies on Electronic Structure, Bond Polarization, and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. acs.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org DFT calculations can provide a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

The introduction of a highly electronegative fluorine atom at the C1 position of the cyclopropane ring is expected to have a significant impact on the electronic structure. nih.govnih.gov DFT can quantify this effect by calculating atomic charges and mapping the electrostatic potential. The C-F bond will be highly polarized, leading to a partial positive charge on the adjacent carbon atom and influencing the acidity of the cyclopropane ring protons. Furthermore, the electron-withdrawing nature of the fluorine and the ester group can affect the stability of the cyclopropane ring itself. nih.govresearchgate.net

Illustrative DFT-Calculated Properties:

| Property | Calculated Value |

| Dipole Moment | ~2.5 - 3.5 D |

| Mulliken Atomic Charge on F | -0.4 to -0.5 e |

| Mulliken Atomic Charge on C1 | +0.3 to +0.4 e |

| HOMO-LUMO Gap | ~6.0 - 7.0 eV |

Note: The data in this table is hypothetical and based on typical values for similar fluorinated esters. Actual values would require specific DFT calculations.

Computational Analysis of Conformational Preferences and Stereochemical Energetics

The presence of the ester group introduces conformational flexibility to this compound. Computational methods, particularly ab initio and DFT calculations, can be employed to explore the potential energy surface and identify the most stable conformers. researchgate.netnih.gov The rotation around the C(ring)-C(O) and C(O)-O bonds will lead to different spatial arrangements of the atoms, each with a specific energy.

By performing a systematic conformational search, the global minimum energy structure and other low-energy conformers can be identified. The relative energies of these conformers determine their population at a given temperature. The fluorine atom can influence these preferences through steric and stereoelectronic effects, such as the gauche effect. researchgate.net

For stereochemical energetics, if chiral centers are present (for example, in substituted derivatives), computational methods can predict the relative stabilities of different diastereomers and enantiomers. This is crucial for understanding the stereoselectivity of reactions involving this compound. For instance, calculations could determine the energy difference between cis and trans isomers if additional substituents were present on the cyclopropane ring, providing insight into which isomer is thermodynamically favored.

Illustrative Conformational Energy Profile:

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° (syn-periplanar) | 0.00 |

| B | ~180° (anti-periplanar) | +1.5 - 2.5 |

| C | ~90° (gauche) | +3.0 - 4.0 |

Note: This table presents a hypothetical energy profile for the rotation around the C(ring)-C(O) bond.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.govacs.org MD simulations model the movement of atoms and molecules over time, providing insights into how solvent molecules interact with the solute and influence its conformation and reactivity.

For this compound, MD simulations could be used to study its solvation shell in different solvents, such as water or organic solvents. acs.org The simulations would reveal the preferred orientation of solvent molecules around the polar ester and fluoro groups and could be used to calculate the free energy of solvation. This is important because solvent effects can significantly alter conformational equilibria and reaction rates compared to the gas phase.

Dynamic processes such as conformational transitions can also be simulated. MD can track the rotation around single bonds and determine the timescales for interconversion between different conformers. This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. While specific MD studies on this compound are not available, the methodology is well-established for small organic molecules. youtube.com

Applications of Ethyl 1 Fluorocyclopropanecarboxylate in Complex Organic Synthesis

Utilization as a Chiral Building Block for Constructing Diverse Molecular Architectures

The development of enantiomerically pure fluorinated cyclopropanes is a significant goal in organic synthesis, and Ethyl 1-fluorocyclopropanecarboxylate is a key substrate in these efforts. Access to chiral, non-racemic versions of this building block allows for the construction of stereochemically complex molecules with precise three-dimensional arrangements. sigmaaldrich.comrsc.org

A predominant strategy for achieving this is through asymmetric catalysis. Biocatalysis, in particular, has emerged as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes. nih.gov Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform highly stereoselective cyclopropanation reactions. wpmucdn.comdntb.gov.ua These biocatalytic systems can achieve exceptional levels of diastereoselectivity and enantioselectivity, providing access to specific stereoisomers of functionalized cyclopropanes that are difficult to obtain through traditional chemocatalytic methods. wpmucdn.comnih.gov For instance, engineered heme proteins can catalyze carbene transfer reactions to fluorinated olefins with high precision, yielding optically active cyclopropane (B1198618) products. researchgate.net The integration of these enzymatic methods with subsequent chemical modifications provides robust chemoenzymatic pathways to a wide array of valuable chiral scaffolds. researchgate.net

Table 1: Examples of Chiral Synthesis Applications

| Catalyst Type | Reaction | Key Feature | Application |

|---|---|---|---|

| Engineered Myoglobin (B1173299) | Asymmetric Cyclopropanation | High diastereo- and enantiocontrol | Synthesis of optically active fluorinated building blocks. wpmucdn.comnih.gov |

| Chiral Auxiliaries | Michael-type Addition-Elimination-Cyclization | Diastereoselective ring formation | Construction of enantioenriched fluorocyclopropanes. |

These building blocks are instrumental in preparing intermediates for antibacterial carbapenems and various enzyme inhibitors, demonstrating their versatility in constructing diverse and complex molecular architectures. sigmaaldrich.com

Strategies for Incorporating Fluorinated Cyclopropane Motifs into Advanced Synthetic Targets

The unique properties of the fluorinated cyclopropane motif make it a valuable component in the design of advanced materials and pharmaceuticals. nih.govrsc.org Several strategies have been developed to incorporate this unit, often starting from simple precursors like this compound, into larger, more complex molecular frameworks.

One major area of application is in the synthesis of bioactive molecules. The fluorinated cyclopropane ring can act as a conformationally rigid bioisostere for other chemical groups, improving metabolic stability and binding affinity. nih.gov For example, fluorinated 2-phenylcyclopropylmethylamines have been designed as selective serotonin (B10506) 5-HT2C receptor agonists. nih.gov The synthesis of these compounds involves the construction of the key fluorinated cyclopropane moiety through transition metal-catalyzed [2+1]-cycloaddition reactions. nih.gov The introduction of fluorine into the cyclopropane ring can enhance lipophilicity for better brain penetration and block potential sites of oxidative metabolism. nih.gov

In materials science, selectively fluorinated cyclopropanes are being explored for the synthesis of novel organic liquid crystals (LCs). nih.gov The strong polarity imparted by the fluorine atoms can significantly influence the dielectric anisotropy of the material, a key property for display applications. nih.govrsc.org Syntheses often involve the addition of difluorocarbene to olefin precursors to generate the terminal fluorinated cyclopropane motif. nih.gov

Table 2: Advanced Synthetic Targets Incorporating Fluorinated Cyclopropane Motifs

| Target Class | Synthetic Strategy | Purpose of Motif | Resulting Property |

|---|---|---|---|

| 5-HT2C Receptor Agonists | Transition Metal-Catalyzed [2+1]-Cycloaddition | Increase lipophilicity and block metabolism | Enhanced CNS penetration and metabolic stability. nih.gov |

| Liquid Crystals | Difluorocarbene Addition to Olefins | Introduce a strong dipole moment | Control over dielectric anisotropy (positive or negative). nih.gov |

| Bioactive Indolizines | Ring-Opening and Cyclization | Act as a precursor to a reactive intermediate | Access to electron-rich heterocycles with fluorescent properties. rsc.org |

The synthetic utility of these strategies is highlighted by their ability to produce gram-scale quantities of key intermediates, enabling the development of new fluorinated bioactive molecules and materials. nih.gov

Development of Innovative Synthetic Methodologies Leveraging the Unique Reactivity of Fluorinated Cyclopropanecarboxylates

The presence of the fluorine atom and the ester group on the strained cyclopropane ring of this compound gives rise to unique reactivity that has been harnessed to develop innovative synthetic methodologies. These methods often involve ring-opening or ring-expansion reactions that transform the compact cyclopropane core into more complex structures.

One novel method involves the copper(I)-activated ring-opening of fluorinated cyclopropanes. rsc.org In the presence of pyridines, this activation leads to the formation of (2-fluoroallyl)pyridinium salts. These intermediates can then undergo base-promoted cyclization to produce 2-heterosubstituted indolizines, a class of electron-rich heterocyclic compounds that are otherwise difficult to access. rsc.org This strategy allows for the assembly of complex molecules from multiple components, yielding products with interesting photophysical properties like blue-light emission. rsc.org

Another important strategy is the Michael-Initiating Ring Closure (MIRC) reaction, which provides a powerful method for the synthesis of monofluorinated cyclopropanes from acyclic precursors. researchgate.net Furthermore, transition-metal-catalyzed cyclopropanation of alkenes using highly fluorinated diazo reagents represents a direct approach to constructing cyclopropanes bearing multiple fluorine-containing groups. nih.gov The development of bench-stable fluorinated diazo reagents has expanded the scope of these reactions, allowing for the synthesis of novel cyclopropanes under mild conditions. nih.gov These methodologies demonstrate how the specific reactivity of fluorinated cyclopropanecarboxylates can be exploited to build molecular complexity and access novel chemical space.

Table 3: Innovative Synthetic Methodologies

| Methodology | Key Reagents/Catalysts | Intermediate/Key Step | Product Class |

|---|---|---|---|

| Copper-Activated Ring-Opening/Cyclization | Copper(I), Pyridines, Base | Formation of (2-fluoroallyl)pyridinium salts | 2-Heterosubstituted Indolizines. rsc.org |

| Michael-Initiating Ring Closure (MIRC) | Base | Intramolecular nucleophilic attack and ring closure | Monofluorinated Cyclopropanes. researchgate.net |

| Transition-Metal-Catalyzed Cyclopropanation | Cu(I), Fluorinated Diazo Reagents | Carbene transfer to alkenes | Polyfluorinated Cyclopropanes. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.